N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide
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Overview
Description
N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide is a complex heterocyclic compound It features an imidazo[4,5-e][1,2,4]triazine core, which is a fused ring system containing both imidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide typically involves multi-step organic synthesis One common route starts with the preparation of the imidazo[4,5-e][1,2,4]triazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
For industrial-scale production, the synthesis needs to be optimized for yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its antimicrobial, antiviral, and anticancer properties.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials. It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved can vary, but often include modulation of signal transduction pathways or interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1,3-diazole and its derivatives share the imidazole ring structure and exhibit similar chemical properties.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring and are used in various industrial applications.
Uniqueness
N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide is unique due to its fused ring system, which combines the properties of both imidazole and triazine rings
Properties
Molecular Formula |
C14H16N6O2 |
---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
N-benzyl-5,7-dimethyl-6-oxo-2H-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide |
InChI |
InChI=1S/C14H16N6O2/c1-19-11-14(16-9-17-18-11,20(2)13(19)22)12(21)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,21)(H,16,17) |
InChI Key |
XTSHPVRUXWMHDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NNC=NC2(N(C1=O)C)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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